2-Methyl-3-((methylsulfonyl)methyl)azetidine
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Overview
Description
2-Methyl-3-((methylsulfonyl)methyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-Methyl-3-((methylsulfonyl)methyl)azetidine, can be achieved through several methods. . This method efficiently produces functionalized azetidines under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of azetidine synthesis can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity, utilizing scalable processes suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-((methylsulfonyl)methyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized azetidines .
Scientific Research Applications
2-Methyl-3-((methylsulfonyl)methyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-Methyl-3-((methylsulfonyl)methyl)azetidine involves its interaction with specific molecular targets. The ring strain and functional groups contribute to its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Pyrrolidines: Five-membered nitrogen heterocycles that are more stable but less reactive compared to azetidines.
Uniqueness: 2-Methyl-3-((methylsulfonyl)methyl)azetidine stands out due to its balance of stability and reactivity, making it suitable for various applications where controlled reactivity is essential .
Properties
Molecular Formula |
C6H13NO2S |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
2-methyl-3-(methylsulfonylmethyl)azetidine |
InChI |
InChI=1S/C6H13NO2S/c1-5-6(3-7-5)4-10(2,8)9/h5-7H,3-4H2,1-2H3 |
InChI Key |
HNYWLFBFDMEHNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CN1)CS(=O)(=O)C |
Origin of Product |
United States |
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